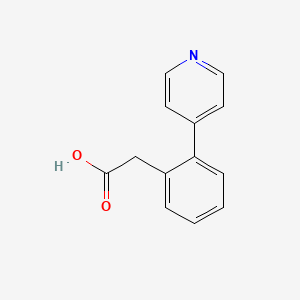

2-(4-pyridinyl)Benzeneacetic acid

Description

Significance of Benzeneacetic Acid Scaffolds in Chemical Sciences

The benzeneacetic acid scaffold, a phenyl group attached to a carboxylic acid through a methylene (B1212753) bridge, is a privileged structure in medicinal chemistry. nih.gov This structural motif is present in numerous compounds with diverse biological activities. The versatility of the benzeneacetic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties to enhance its efficacy and selectivity for a particular biological target. The synthesis of new benzeneacetic acid derivatives is an active area of research, with the goal of expanding the chemical space of bioactive molecules. mdpi.com

Overview of Contemporary Research Trajectories

Current research involving 2-(4-pyridinyl)Benzeneacetic acid and related structures is multifaceted. One significant area of investigation is the development of novel synthetic methodologies. For instance, researchers are exploring efficient ways to synthesize complex molecules incorporating pyridine (B92270) and benzeneacetic acid moieties, such as through multi-component reactions or catalytic processes. orgchemres.orgnih.gov Another key research direction is the exploration of these compounds in materials science, particularly in the creation of coordination polymers and metal-organic frameworks (MOFs). The ability of the pyridine nitrogen and the carboxylic acid group to bind to metal ions makes them excellent candidates for building these highly structured materials. mdpi.com Furthermore, the unique photophysical properties of some pyridine derivatives are being harnessed in the development of chemosensors and photosensitizers. orgchemres.org

Role of this compound in Addressing Scientific Challenges

The unique hybrid structure of this compound, combining the features of both pyridine and benzeneacetic acid, positions it to address several scientific challenges. Its potential as a ligand in coordination chemistry is a primary focus. The formation of co-crystals with other molecules, driven by noncovalent interactions, is being explored to modulate the physicochemical properties of active pharmaceutical ingredients. mdpi.comacs.org The specific arrangement of the pyridine and carboxylic acid groups in this compound allows for the formation of robust supramolecular synthons, which are predictable and reliable building blocks in crystal engineering. acs.org This level of control over the solid-state architecture is crucial for designing materials with tailored properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H11NO2 |

| Molar Mass | 213.23 g/mol |

Data sourced from ChemBK chembk.com

Detailed Research Findings

Recent studies have highlighted the utility of pyridylacetic acids in innovative C-C bond-forming reactions. For example, a doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids has been developed, yielding biologically interesting 4-(pyridinylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones. nih.gov This reaction proceeds under mild, Brønsted base-catalyzed conditions and demonstrates the potential of pyridylacetic acids as versatile building blocks in organic synthesis. nih.gov

Furthermore, the strategic use of the carboxylate group as a directing group in C-H activation reactions is a significant advancement. This approach has been successfully applied to the challenging arylation of pyridines, overcoming the deactivating effect of the nitrogen atom. acs.org This methodology allows for regioselective functionalization of the pyridine ring, a crucial step in the synthesis of complex pyridine-containing molecules. acs.org

The following table summarizes key compounds mentioned in this article and their relevance.

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

2-(2-pyridin-4-ylphenyl)acetic acid |

InChI |

InChI=1S/C13H11NO2/c15-13(16)9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) |

InChI Key |

WIXBAKSNYQTPOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=NC=C2 |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=NC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Pyridinyl Benzeneacetic Acid and Structural Analogues

Strategic Precursor Selection and Reaction Pathways

The assembly of the target molecule necessitates a convergent approach, where the two primary structural units, the phenylacetic acid backbone and the pyridinyl moiety, are constructed and then joined.

Approaches to Phenylacetic Acid Backbone Formation

The formation of the phenylacetic acid scaffold is a foundational step in the synthesis. Several classical and modern methods are available for this purpose. A traditional and well-established route is the hydrolysis of benzyl (B1604629) cyanide (phenylacetonitrile). wikipedia.orgorgsyn.org This reaction can be carried out using either acidic or basic conditions to yield phenylacetic acid. orgsyn.org

Another approach involves the carbonylation of benzyl halides. For instance, benzyl chloride or bromide can be reacted with carbon monoxide in the presence of a cobalt carbonyl complex catalyst to produce the corresponding phenylacetic acid salt. google.com More modern, metal-free methods have also been developed. One such strategy is the regioselective oxidative conversion of vinylarenes (aromatic alkenes) using reagents like molecular iodine and oxone under mild conditions. rsc.org This process proceeds through a tandem iodofunctionalization and rearrangement. Furthermore, the oxidation of alkylbenzenes is a common method for producing aromatic acids; for example, toluene (B28343) can be oxidized to benzoic acid, a related starting material. wikipedia.org

For the synthesis of substituted analogues, methods that allow for controlled functionalization of the benzene (B151609) ring are crucial. The choice of an appropriate precursor with existing substituents or the strategic introduction of functional groups guides the synthesis. For example, working backward from a desired substituted phenylacetic acid can reveal a logical sequence of reactions, such as installing a group via Friedel-Crafts acylation followed by reduction. masterorganicchemistry.com

Introduction of the Pyridinyl Moiety

Connecting the pyridine (B92270) ring to the phenylacetic acid backbone is a critical C-C bond-forming step. This is most commonly achieved through cross-coupling reactions, a cornerstone of modern organic synthesis. The specific point of attachment dictates the strategy; for 2-(4-pyridinyl)benzeneacetic acid, the bond is between the C-2 of the phenyl ring and the C-4 of the pyridine ring.

A highly versatile method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide. researchgate.netyoutube.com To synthesize the target molecule, this could involve reacting a 2-halophenylacetic acid derivative with 4-pyridylboronic acid, or conversely, a 4-halopyridine with a (2-boronatophenyl)acetic acid derivative. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net

Other strategies for introducing a pyridyl group include the conjugate addition of pyridylcuprates to α,β-unsaturated carbonyl compounds, which can be a key step in building complex structures containing a pyridyl-substituted carbon framework. imperial.ac.uk Direct C-H functionalization offers an atom-economical alternative, where a C-H bond on one of the aromatic rings is directly converted to a C-C bond with the other ring, often using a metal catalyst. rsc.org Additionally, the reaction of Grignard reagents with pyridine N-oxides can be used to introduce substituents at the 2-position of the pyridine ring. organic-chemistry.org

Catalytic Systems in Pyridine and Benzeneacetic Acid Synthesis

Catalysis is integral to the efficient and selective synthesis of both the individual heterocyclic and carboxylic acid components and their final assembly. These systems can be broadly categorized into metal-mediated and metal-free approaches.

Metal-Mediated and Metal-Free Catalysis

Metal-Mediated Catalysis: A wide array of transition metals are employed to catalyze the synthesis of pyridine rings and their derivatives. These include cobalt, nickel, palladium, copper, and iron. nih.govacsgcipr.orgrsc.orgresearchgate.net For example, cobalt complexes can catalyze the heterocyclization of acetylenes with nitriles to form substituted pyridines. researchgate.net Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a facile route to symmetrical pyridines. rsc.org For the synthesis of the phenylacetic acid portion, cobalt hydrocarbonyl salts are effective catalysts for the carbonylation of benzyl halides. google.com Iridium catalysts have been used in the asymmetric synthesis of related heterocyclic structures from carboxylic acids. acs.org

Metal-Free Catalysis: In recent years, metal-free catalytic systems have gained prominence due to their lower cost and reduced environmental impact. For pyridine synthesis, a combination of iodine and triethylamine (B128534) can trigger the formation of 2-aryl-substituted pyridines from oximes. organic-chemistry.org For phenylacetic acids, a metal-free approach uses molecular iodine in combination with oxone to achieve the oxidative rearrangement of vinylarenes to the corresponding acids. rsc.org Acid-catalyzed, ortho-directed syntheses of anthranilic acid derivatives using carbodiimides have also been reported, showcasing metal-free strategies for functionalizing benzene rings. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Among metal-mediated reactions, palladium-catalyzed cross-coupling is arguably the most powerful tool for constructing the C-C bond between the phenyl and pyridinyl rings. youtube.com The Suzuki-Miyaura reaction is a prime example, offering a general and robust method for forming biaryl compounds. researchgate.net

The efficiency of these reactions often depends on the choice of catalyst and ligands. Preformed catalysts like XPhos-Pd-G2, which contains a bulky monodentate biaryl phosphine (B1218219) ligand, are highly effective for coupling sensitive substrates like heteroarylboronic acids under mild conditions. nih.gov The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. youtube.com These reactions have proven effective for coupling a wide range of aryl and heteroaryl partners. nih.gov

Green Chemistry Principles in Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.net In the context of synthesizing this compound and its analogues, several green strategies are applicable.

One key principle is the use of environmentally benign solvents, with water being an ideal choice. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully performed in neat water, simplifying product isolation and reducing reliance on volatile organic solvents. researchgate.netyoutube.com The use of pyridine itself as a green solvent has also been explored, as it can be involved in biphasic systems that allow for easy separation and recycling. biosynce.com

Atom economy is another central tenet, which is addressed by employing one-pot, multi-component reactions where several starting materials are combined in a single step to form a complex product. acs.orgnih.gov This reduces the number of synthetic steps, minimizes waste, and saves energy. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. acs.org

The development of recoverable and reusable catalysts, such as those immobilized on magnetic nanoparticles, aligns with green chemistry principles. nih.govorgchemres.org These catalysts can be easily separated from the reaction mixture using an external magnetic field and reused in subsequent batches, reducing waste and catalyst consumption. orgchemres.org Furthermore, the use of earth-abundant and less toxic metal catalysts, like iron, is preferred over rarer and more hazardous metals. rsc.org

Multi-Step Synthesis Design and Optimization

One plausible synthetic route, adapted from methodologies for similar bi-aryl acetic acid derivatives, commences with a cross-coupling reaction to form the C-C bond between the pyridine and benzene rings. For instance, a Suzuki coupling reaction could be employed, reacting a pyridine-containing boronic acid or ester with a halogenated phenylacetic acid ester. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in this key step.

Following the formation of the core bi-aryl structure, the subsequent step typically involves the hydrolysis of the ester group to yield the final carboxylic acid. This step is usually straightforward but requires careful control of pH to ensure complete conversion without promoting side reactions.

An alternative strategy involves the construction of the acetic acid side chain on a pre-formed 2-(4-pyridinyl)benzene scaffold. This could be achieved, for example, by the carbonylation of a corresponding 2-(4-pyridinyl)benzyl halide. This method can be advantageous as it introduces the carboxylic acid functionality in a late stage of the synthesis.

The optimization of these multi-step syntheses often involves a systematic study of reaction parameters, as illustrated in the following hypothetical optimization table for a key cross-coupling step.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 78 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 92 |

This table is a representative example of a synthetic optimization study and does not represent actual experimental data for the synthesis of this compound.

A multi-step synthesis for a complex phenylacetic acid derivative reported in the literature involved the conversion of a benzyl bromide to the corresponding acetic acid. mdpi.com This transformation was achieved through the formation of a nitrile intermediate followed by hydrolysis, a classic method for extending a carbon chain by one atom. mdpi.com Another approach for a similar transformation is the direct carbonylation of a benzyl chloride derivative, which has been shown to proceed in high yield under optimized conditions. researchgate.net

Derivatization Strategies for Functional Group Incorporation

The functionalization of this compound can be targeted at several positions: the carboxylic acid group, the benzene ring, or the pyridine ring. Each of these sites offers opportunities for introducing a diverse range of functional groups, thereby modulating the physicochemical and biological properties of the parent molecule.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile handle for derivatization. Standard esterification or amidation reactions can be employed to generate a library of esters and amides. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. For instance, the use of peptide coupling agents like HATU or HOBt/EDC can facilitate the formation of amide bonds with a wide range of amines.

A study on the illicit synthesis of phenyl-2-propanone from phenylacetic acid highlights the reactivity of the acetic acid group. astm.org While the context is different, the chemical principles of activating the carboxylic acid for C-C bond formation are relevant. astm.org

Functionalization of the Aromatic Rings:

Electrophilic aromatic substitution reactions can be used to introduce functional groups onto the benzene ring. The directing effects of the existing substituents will govern the position of the incoming electrophile. For instance, nitration or halogenation can provide intermediates that can be further elaborated.

The pyridine ring can also be functionalized, although its electron-deficient nature generally requires specific conditions. For example, N-oxidation of the pyridine nitrogen can activate the ring towards certain nucleophilic substitutions.

The following table provides a conceptual overview of potential derivatization strategies and the resulting functional groups.

| Target Site | Reaction Type | Reagents | Resulting Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |

| Benzene Ring | Nitration | HNO₃, H₂SO₄ | Nitro |

| Benzene Ring | Halogenation | NBS, AIBN | Bromo |

| Pyridine Ring | N-Oxidation | m-CPBA | N-oxide |

This table presents potential derivatization strategies and is for illustrative purposes. Specific reaction conditions would need to be optimized.

The synthesis of various pyridine derivatives often involves the construction of the pyridine ring itself with the desired substituents already in place. beilstein-journals.org This approach can be more efficient than attempting to functionalize a pre-existing pyridine ring, especially when specific substitution patterns are required. beilstein-journals.org

Biological Activity and Mechanistic Investigations of 2 4 Pyridinyl Benzeneacetic Acid Derivatives

Enzyme Inhibition Studies

The therapeutic potential of many compounds stems from their ability to selectively inhibit specific enzymes. Derivatives of 2-(4-pyridinyl)benzeneacetic acid have been investigated as inhibitors of several key enzymes, particularly protein kinases.

Protein kinases are a major class of drug targets, especially in oncology. nih.gov Protein Kinase N2 (PKN2), a serine/threonine kinase, is implicated in various cancers. nih.gov Research into structurally related 2-(4-pyridyl)-benzimidazoles has identified potent inhibitors of PKN2. nih.gov One such compound demonstrated an IC50 value of 0.064 µM against PKN2 and exhibited approximately 17-fold selectivity over PKN1. nih.gov Further SAR exploration led to another derivative with 26-fold selectivity for PKN2 over PKN1, highlighting that subtle structural changes can fine-tune inhibitor specificity within a kinase family. nih.gov

Casein Kinase II (CK2) is another protein kinase involved in cell growth and proliferation, making it a target for cancer therapy. While direct studies on this compound are limited, research on other heterocyclic scaffolds, such as 2,6-disubstituted pyrazine (B50134) derivatives, has led to the development of potent CK2 inhibitors. nih.gov These studies provide a blueprint for how the this compound scaffold could be adapted to target CK2.

| Compound Class | Target Kinase | Key Finding | IC50 / Ki | Reference |

|---|---|---|---|---|

| 2-(4-pyridyl)-benzimidazole | PKN2 | Potent inhibition and selectivity over PKN1 | IC50 = 0.064 µM | nih.gov |

| 2-(4-pyridyl)-benzimidazole | PKN2 | Improved selectivity (26-fold) over PKN1 | Ki = 0.040 µM | nih.gov |

| 2,6-disubstituted pyrazine | CK2 | Development of a lead compound with enzymatic and cellular inhibition | N/A | nih.gov |

Beyond protein kinases, the pyridine scaffold is present in inhibitors of various other biomolecular targets. For example, a novel pyridine derivative was designed and synthesized to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. This compound showed potent VEGFR-2 inhibition with an IC50 value of 65 nM. mdpi.com

In the field of infectious diseases, 2,4-disubstituted pyridine derivatives have shown significant activity against Mycobacterium tuberculosis. nih.gov Genetic and proteomic studies suggest that these compounds may function by targeting the MmpS5-MmpL5 efflux pump, whose upregulation is associated with drug resistance. nih.gov Furthermore, other heterocyclic imidazole (B134444) derivatives have been shown to inhibit pyridoxal (B1214274) kinase, an enzyme crucial for maintaining levels of pyridoxal-5'-phosphate, which is essential for various cellular processes. nih.gov This indicates the broad potential of pyridine-containing structures to interact with a diverse range of biological targets.

In Vitro Biological Efficacy Evaluation

The ultimate test of a compound's potential is its biological effect in a cellular or whole-organism context. In vitro assays are fundamental for evaluating the efficacy of this compound derivatives against various diseases.

For instance, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity not only against standard cultures of M. tuberculosis but also against bacilli located intracellularly within human macrophages and those forming biofilms, which are notoriously difficult to eradicate. nih.gov In oncology, a pyridine derivative designed as a VEGFR-2 inhibitor displayed potent cytotoxic properties against human liver (HepG2) and breast (MCF-7) cancer cell lines, with IC50 values of 21.00 µM and 26.10 µM, respectively. mdpi.com

In the area of inflammation, derivatives of 6-aryl-3-amino-thieno[2,3-b]pyridine were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. nih.gov Several analogues were identified as potent inhibitors of NO production, with the most active compounds showing IC50 values as low as 3.24 µM, suggesting their potential as a novel class of anti-inflammatory agents. nih.gov

| Compound Class | Biological Target/Assay | Cell Line/Organism | Key Result (IC50/MIC) | Reference |

|---|---|---|---|---|

| 2,4-disubstituted pyridine derivative | Antitubercular Activity | Mycobacterium tuberculosis (intracellular) | Significant bactericidal activity | nih.gov |

| Pyridine-based VEGFR-2 inhibitor | Cytotoxicity | HepG2 (Liver Cancer) | IC50 = 21.00 µM | mdpi.com |

| Pyridine-based VEGFR-2 inhibitor | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 26.10 µM | mdpi.com |

| 6-aryl-3-amino-thieno[2,3-b]pyridine | Anti-inflammatory (NO Inhibition) | RAW 264.7 Macrophages | IC50 = 3.24 µM | nih.gov |

Antiproliferative and Cytotoxic Effects on Cell Lines

The antiproliferative and cytotoxic potential of pyridine derivatives has been evaluated against various cancer cell lines. Studies have revealed that structural modifications to the pyridine backbone can lead to significant anticancer activity.

For instance, certain benzenesulphonohydrazide derivatives have demonstrated notable cytotoxicity. nih.gov One such derivative, substituted with fluorine and bromine on the phenyl ring, exhibited the most diverse and significant cytotoxicity across several tumor cell lines while showing an acceptable level of safety for normal cells. nih.gov In studies involving the renal adenocarcinoma cell line (769-P), specific derivatives proved to be highly selective. nih.gov

Spiro-pyridine derivatives have also shown promise. Research on their effects on colorectal adenocarcinoma (Caco-2) and hepatocellular carcinoma (HepG-2) cell lines indicated moderate to good activity. nih.gov Specifically, spiro-indoline-3,4′-pyridine derivatives showed promising results against the Caco-2 cell line, with some compounds exhibiting lower IC₅₀ values than the reference drug Doxorubicin. nih.gov

Furthermore, a novel pyridine derivative designed as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor displayed potent cytotoxic properties, with an IC₅₀ value of 65 nM against VEGFR-2. mdpi.com

Table 1: Cytotoxic Activity of Select Pyridine Derivatives

| Compound Class | Cell Line | Activity/IC₅₀ Value | Source |

|---|---|---|---|

| Benzenesulphonohydrazide Derivative | 769-P (Renal Adenocarcinoma) | IC₅₀ = 1.94 µM | nih.gov |

| 1′H-spiro-indoline-3,4′-pyridine Derivative | Caco-2 (Colorectal Adenocarcinoma) | IC₅₀ = 7.83 ± 0.50 μM | nih.gov |

| 1′H-spiro-indoline-3,4′-pyridine Derivative | HepG-2 (Hepatocellular Carcinoma) | Potent activity (IC₅₀ < 10 μM) | nih.gov |

| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | IC₅₀ = 65 nM | mdpi.com |

Proposed Mechanisms of Cellular Action (e.g., Genetic Instability Induction)

Investigations into the mechanisms of action of these derivatives have pointed towards several cellular pathways. One of the key mechanisms identified for the anticancer effects of certain pyridine derivatives is the inhibition of crucial signaling pathways like VEGFR-2. mdpi.com This inhibition disrupts the process of angiogenesis, which is vital for tumor growth and metastasis.

Cell cycle analysis has provided further insight into the antiproliferative effects. For example, a highly active 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative was found to induce cell cycle arrest at the S phase in the Caco-2 cell line. nih.gov This halt in the cell cycle prevents the proliferation of cancer cells.

In the context of antimicrobial action, a pyrancoumarin derivative was found to inhibit the biofilm formation of Methicillin-resistant Staphylococcus aureus (MRSA) by targeting the de novo pyrimidine (B1678525) synthesis pathway. nih.gov This was supported by molecular docking results indicating that the compound interacts with key amino acid residues of the pyrR protein, a crucial regulator of pyrimidine synthesis in bacteria. nih.gov

Antimicrobial Spectrum and Potency

Pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial activity, showing efficacy against both bacteria and fungi. nih.gov

Antibacterial Activity (e.g., against MRSA strains)

The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), has prompted the search for new antibacterial agents. mdpi.com Derivatives of this compound have shown potential in this area.

A study on imidazothiazole fused to benzoxazepine core scaffolds revealed potent antibacterial activity against three MRSA strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 6.25 μg/ml for the most effective compounds. nih.gov Another class of compounds, 1,2,3-triazole-pyridine hybrids, also exhibited promising growth inhibition against both planktonic and sessile MRSA cells. rsc.org The most active of these hybrids showed IC₅₀ values of 34.94, 37.91, and 43.88 μM. rsc.org

Other research has highlighted that the introduction of nitro and dimethoxy substituents into nicotinic acid benzylidene hydrazide derivatives resulted in significant activity against S. aureus and E. coli. nih.gov Similarly, certain Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide showed high antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values between 6.25–12.5 μg/mL. nih.gov

A pyrancoumarin derivative has been shown to effectively destroy MRSA biofilms both in vitro and in vivo. nih.gov

Table 2: Antibacterial Activity of Select Pyridine Derivatives against MRSA

| Compound Class | Strain(s) | Activity Metric | Value | Source |

|---|---|---|---|---|

| Imidazothiazole-benzoxazepine derivatives | MRSA | MIC | 3.125 - 6.25 μg/ml | nih.gov |

| 1,2,3-Triazole-pyridine hybrids | MRSA | IC₅₀ | 34.94 - 43.88 μM | rsc.org |

| Mannich bases | S. aureus | MIC | 6.25 - 12.5 μg/mL | nih.gov |

Antifungal Properties

The antifungal potential of pyridine derivatives has been explored against a variety of pathogenic fungi. Pyridine derivatives are being incorporated into materials to create antifungal coatings. researchgate.net

Compounds containing pyridinone or triazine heterocycles have demonstrated fungicidal activity against Candida albicans, including strains resistant to fluconazole (B54011) and caspofungin. mdpi.com These compounds were also found to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall. mdpi.com

Several studies have reported the antifungal activity of various pyridine derivatives against C. albicans and other fungi like Aspergillus niger. nih.gov For instance, dodecanoic acid derivatives of aminopyridine showed good antifungal activity. nih.gov Additionally, certain 2-methoxyimino-acetic acid methyl ester and N-methyl-acetamide derivatives displayed potent activity against pathogenic fungi such as Sclerotonia, Botrytis cinerea Pers, and Rhizoctorua solani. researchgate.net

Table 3: Antifungal Activity of Select Pyridine Derivatives

| Compound Class | Fungal Species | Activity | Source |

|---|---|---|---|

| Pyridinone/Triazine heterocycles | Candida albicans (including resistant strains) | Fungicidal, inhibits biofilm formation | mdpi.com |

| Dodecanoic acid pyridines | Aspergillus niger, Candida albicans | Good antifungal activity | nih.gov |

| 2-methoxyimino-acetic acid derivatives | Sclerotonia, Botrytis cinerea Pers, Rhizoctorua solani | Potent antifungal activity | researchgate.net |

| Mannich bases | C. albicans, C. gabrata | High antifungal activity (MIC = 12.5 μg mL−1) | nih.gov |

Related Bioactive Profiles (e.g., Anti-inflammatory, Antioxidant, Antiviral)

Beyond their antiproliferative and antimicrobial effects, derivatives of this compound have been investigated for other important biological activities.

Anti-inflammatory Activity Several pyridine derivatives have been identified as potent anti-inflammatory agents. hamdard.edu.pknih.gov A study on 2-pyridyl-2-thiobenzothiazole compounds found that (3-carboxy-2-pyridyl)-2-thiobenzothiazole possessed the most potent anti-inflammatory activity, being 1.34 times more active than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Another study on a piperazin-2-one (B30754) derivative, a metabolite of the NSAID piron, showed it to have anti-inflammatory activity comparable to diclofenac. mdpi.com

Antioxidant Activity The antioxidant properties of pyridine derivatives have also been a subject of research. In vitro studies on stannoxanes derived from 2-, 3-, and 4-pyridinecarboxylic acids were conducted using DPPH radical scavenging and Ferric-Reducing Antioxidant Power (FRAP) assays. nih.govdoaj.org The results showed that these compounds possess significant antioxidant capabilities, with one diphenyltin (B89523) derivative showing activity very similar to vitamin C in the DPPH assay. nih.govdoaj.orgmdpi.com Additionally, a series of newly synthesized indenopyridine derivatives were found to be potent antioxidant agents in the DPPH assay, with activity comparable to ascorbic acid. ekb.eg

Antiviral Activity Pyridine compounds are recognized for their therapeutic properties, including antiviral action. nih.gov A series of 2-benzoxyl-phenylpyridine derivatives were evaluated for their potential antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov Some of these compounds effectively inhibited virus-induced cytopathic effects and were found to target the early stages of CVB3 replication, including viral RNA replication and protein synthesis. nih.gov More recently, p97 inhibitors containing a pyridine-like core have demonstrated strong antiviral activity against SARS-CoV-2 at non-cytotoxic concentrations, highlighting the potential of this chemical scaffold in developing new antiviral agents. mdpi.com

Applications of 2 4 Pyridinyl Benzeneacetic Acid Derivatives in Material Science

Luminescent Properties of Coordination Polymers and MOFs

Coordination polymers and MOFs constructed using 2-(4-pyridinyl)Benzeneacetic acid and its derivatives often exhibit significant luminescent properties. The inherent fluorescence of the organic ligand can be enhanced and modulated upon coordination with metal centers, leading to materials with tunable and useful emission characteristics.

The luminescence in these materials typically originates from the organic ligand. The formation of the coordination polymer structure increases the rigidity of the ligand and reduces energy loss through non-radiative decay pathways, often resulting in enhanced emission intensity compared to the free ligand. nih.govresearchgate.net The emission characteristics can be finely tuned through several strategies:

Choice of Metal Ion: The coordination of the ligand to a metal center can cause shifts in the emission spectra. researchgate.net Chelation with metal ions like zinc(II) or cadmium(II) can lead to red-shifting (a shift to longer wavelengths) of the emission bands. researchgate.net

Ligand Isomerism: The exact isomeric structure of the pyridyl-based ligand plays a crucial role in the final conformation of the coordination polymer, which in turn significantly affects its luminescent properties. researchgate.net Subtle changes in the ligand's structure can lead to dramatic differences in emission intensity, in some cases by several orders of magnitude. researchgate.net

Ancillary Ligands: The incorporation of secondary or ancillary ligands into the framework is a common strategy to modify the properties of the resulting material. rsc.org These co-ligands can alter the coordination environment of the metal ion and the packing of the polymer chains, thereby influencing the emission spectra. rsc.org

The typical luminescent behavior involves excitation in the UV region, often around 270 nm, with emission profiles appearing in the visible spectrum. researchgate.netnih.gov These properties are foundational to the development of these materials for sensing applications.

| Property | Description | Influencing Factors | Citation |

| Emission Origin | Primarily ligand-centered fluorescence. | Ligand structure, metal coordination. | nih.govresearchgate.net |

| Enhancement | Increased rigidity upon coordination reduces non-radiative decay, boosting emission intensity. | Formation of polymer/MOF structure. | nih.govresearchgate.net |

| Spectral Tuning | Emission wavelength and intensity can be modified. | Metal ion choice, ligand isomerism, ancillary ligands. | researchgate.netrsc.org |

| Emission Quenching | Attenuation of luminescence can be caused by structural features or external analytes. | Presence of specific molecules (e.g., acetone (B3395972), nitroaromatics). | nih.gov |

This table provides an interactive summary of the key luminescent properties and tuning mechanisms.

The tunable and robust luminescence of MOFs and coordination polymers derived from pyridinyl carboxylic acids makes them excellent candidates for fluorescent chemical sensors. The principle of detection is often based on the quenching (decrease) or, less commonly, enhancement of the material's fluorescence upon interaction with a target analyte.

Researchers have successfully developed sensors for various molecules:

Acetone: Coordination polymers have been designed that exhibit strong luminescence, which is effectively and selectively quenched by the presence of acetone. nih.gov This makes them promising materials for practical acetone sensing. One study involving a 3D cadmium-based MOF demonstrated high selectivity, excellent reusability, and applicability for detecting acetone in water.

Nitroaromatics: Fluorescent films and MOFs can be used to detect nitroaromatic compounds, which are common components of explosives. The quenching mechanism is believed to involve an electron transfer from the electron-rich luminescent material to the electron-deficient nitroaromatic molecule.

Tetracyclines: Certain luminescent coordination polymers have shown the ability to selectively detect antibiotics like tetracycline (B611298) (TC) and chlortetracycline (B606653) (CTC) in aqueous solutions through a fluorescence turn-off effect. The detection limits for these antibiotics can be very low, reaching the micromolar range.

The high porosity of MOFs allows analytes to diffuse into the structure and interact directly with the framework, leading to high sensitivity and selectivity. The mechanism of quenching can vary, including competitive absorption of excitation energy, fluorescence resonance energy transfer (FRET), or photoinduced electron transfer (PET).

Photocatalytic Performance

Metal-organic frameworks built with ligands like this compound are being increasingly explored as heterogeneous photocatalysts. Their high surface area, tunable electronic properties, and uniform active sites make them well-suited for catalyzing chemical reactions using light as an energy source.

One of the most studied applications of MOF-based photocatalysis is the degradation of persistent organic pollutants in water. MOFs constructed using pyridinyl-derived and carboxylate mixed ligands have been shown to be effective photocatalysts for the degradation of several organic dyes under light irradiation. rsc.org

The general process involves the MOF absorbing light, which generates electron-hole pairs that can produce highly reactive oxygen species. These radicals then attack and break down the complex organic pollutant molecules into simpler, less harmful substances. MOFs have been successfully used to degrade a variety of pollutants, including:

Organic Dyes: Compounds like Rhodamine B are common models for testing photocatalytic activity.

Antibiotics: Pollutants such as tetracycline and sulfamethoxazole (B1682508) have been effectively degraded using photocatalytic MOFs.

Phenolic Compounds: Contaminants like bisphenol A (BPA) are also targets for photocatalytic degradation.

The efficiency of degradation can be significant. For instance, defective NH2-MIL-88B, an iron-based MOF, showed the ability to degrade over 90% of certain pollutants like tetracycline and BPA within 40 minutes under visible light. The stability of these MOFs allows them to be reused for multiple cycles without a significant loss of catalytic activity.

| Pollutant Type | Example(s) | Degradation Achieved | Citation |

| Organic Dyes | Rhodamine B | >94% degradation in 40 mins (with defective NH2-MIL-88B) | rsc.org |

| Antibiotics | Tetracycline, Sulfamethoxazole | >92% (TC), >89% (SMX) in 40 mins (with defective NH2-MIL-88B) | |

| Phenolic Compounds | Bisphenol A (BPA) | >91% degradation in 40 mins (with defective NH2-MIL-88B) | |

| Herbicides | 2,4-Dichlorophenoxyacetic acid | Investigated with other photocatalysts like bismuth tungstate. |

This interactive table summarizes the performance of related MOFs in degrading various organic pollutants.

The photocatalytic activity of these MOFs is rooted in their semiconductor-like properties. The mechanism can generally be understood through the following steps: researchgate.net

Light Absorption: The organic linkers (derived from this compound) act as "antennas," absorbing photons from UV or visible light. researchgate.net

Charge Separation: Upon absorbing light, an electron is promoted to an excited state. In many MOFs, this is followed by a Ligand-to-Metal Charge Transfer (LMCT) process, where the photogenerated electron is transferred from the organic linker to the metal clusters. researchgate.net This separates the electron and the hole, preventing them from immediately recombining and allowing them to participate in chemical reactions.

Generation of Reactive Species: The separated electrons and holes can react with molecules adsorbed on the MOF surface, such as water (H₂O) and oxygen (O₂), to generate highly reactive species. Electron paramagnetic resonance (EPR) spectroscopy and radical-trapping experiments have identified species like superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH) as key players in the degradation process.

Pollutant Degradation: These powerful radicals attack the organic pollutant molecules, breaking them down through a series of oxidation reactions.

Because the catalyst (the MOF) is in a solid phase while the reactants are in a liquid or gas phase, it is classified as a heterogeneous catalyst. This offers a major advantage in that the catalyst can be easily separated from the reaction mixture and reused. nih.gov

Polymer Chemistry and Composite Material Integration

The field of polymer chemistry is central to the application of this compound derivatives. These molecules are not merely additives but are fundamental building blocks in the synthesis of a specific class of polymers known as coordination polymers.

In this context, the this compound derivative acts as a "linker" or "ligand." Through coordination chemistry, these linkers are connected by metal ions or clusters (the "nodes") in a repeating fashion, leading to the formation of a one-, two-, or three-dimensional polymeric network. nih.govresearchgate.net The resulting materials are the metal-organic frameworks (MOFs) discussed in the previous sections.

The process is a prime example of polymer synthesis, where monomer units (the linker and the metal node) are integrated to build a macromolecular structure. The properties of the final coordination polymer are directly dictated by the chemistry of its constituent parts, including the length, rigidity, and functional groups of the this compound-based linker. researchgate.net While these materials are themselves polymers, further research into their integration as functional fillers into traditional composite materials (e.g., blending MOF powders with bulk polymers like polystyrene or polyethylene) is an emerging area.

Incorporation into Pyridine-Based Polymers

The incorporation of pyridine (B92270) units into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, solubility, and specific functionalities. While direct polymerization of this compound is not extensively documented in the reviewed literature, the synthesis of various pyridine-containing polymers using analogous structures, such as pyridine dicarboxylic acids, provides a strong indication of its potential.

Pyridine-based polybenzimidazoles (PBIs) have been synthesized from pyridine dicarboxylic acids and tetraaminobiphenyl, demonstrating high thermal stability suitable for applications like high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The introduction of the pyridine group aims to increase the number of basic sites in the polymer, which can influence properties like proton conductivity. benicewiczgroup.com Similarly, new polyimides containing pyridine moieties have been developed, exhibiting excellent thermal stability and solubility in organic solvents. researchgate.netmdpi.com These polymers are synthesized by reacting diamines containing pyridine rings with various dianhydrides. mdpi.com The resulting materials show high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in microelectronics and aerospace where resistance to high temperatures is crucial. researchgate.netmdpi.com

Grafting pyridine-containing units onto existing polymer chains is another approach. For instance, copolymers of acrylic acid and styrene (B11656) have been functionalized with pyridine derivatives to create materials with fluorescent and antimicrobial properties. mdpi.com The versatility in synthesizing pyridine-based polymers suggests that derivatives of this compound could serve as monomers or functional additives to create polymers with tailored properties.

Table 1: Thermal Properties of Representative Pyridine-Containing Polymers

| Polymer Type | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

| Pyridine-based Polyimide (PI) | > 316 °C mdpi.com | 527–543 °C mdpi.com |

| Bipyridine-containing Host Material | 310-320 °C (Melting Temp.) st-andrews.ac.uk | 382-388 °C st-andrews.ac.uk |

| Poly(alkylene succinate)s (for comparison) | Progressively decreasing with diol length mdpi.com | ~420–430 °C (Max. Decomposition) mdpi.com |

This table presents data for various pyridine-containing polymers to illustrate the typical thermal stability achieved, suggesting the potential for polymers derived from this compound.

Development of Functional Films and Nanocomposites with Metal Oxides

The pyridine group in this compound derivatives can act as a ligand for metal ions, making these compounds promising candidates for the development of functional films and nanocomposites with metal oxides. The interaction between the pyridine nitrogen and metal centers can be exploited to create hybrid materials with synergistic properties.

While direct studies on this compound in this context are limited, research on related systems highlights the potential. For example, the functionalization of graphene oxide with hydrazides, which can also chelate metals, has been explored for creating new materials. mdpi.com The synthesis of Ni(II)-porphyrins with covalently attached azopyridines demonstrates how pyridine units can be used to coordinate with metal ions, leading to materials with switchable spin states. beilstein-journals.org

The carboxylic acid function of this compound could be used to anchor the molecule onto the surface of metal oxides like titanium dioxide (TiO₂) or zinc oxide (ZnO). This surface modification could improve the dispersion of the metal oxide nanoparticles in a polymer matrix, leading to nanocomposites with enhanced mechanical, thermal, or optical properties. Furthermore, the pyridine moiety could then be used to capture metal ions or catalyze reactions at the nanoparticle surface.

Adsorption and Environmental Remediation Strategies

Studies on other pyridine-containing materials support this potential application. For instance, commercial macroporous poly(4-vinylpyridine-co-divinylbenzene) has shown rapid and high-capacity sorption of heavy metal ions like Cu(II), Co(II), and Cr(VI) from aqueous solutions. google.com The efficiency of adsorption is often dependent on factors like pH, contact time, and the initial concentration of the pollutant. rsc.orgrsc.orgresearchgate.net

The carboxylic acid group of this compound could be used to immobilize the molecule onto a solid support, such as silica (B1680970) or activated carbon, creating a durable adsorbent for continuous flow water treatment systems. The ability to regenerate and reuse the adsorbent is a critical factor for practical applications.

Table 2: Adsorption Capacities of Various Adsorbents for Pollutants

| Adsorbent | Pollutant | Maximum Adsorption Capacity (mg/g) |

| Poly(4-vinylpyridine-co-divinylbenzene) | Co(II) | 3.08 mmol/g google.com |

| Langsat empty fruit bunch activated carbon | 2,4-Dichlorophenoxyacetic acid | 261.2 mg/g rsc.org |

| Date seeds activated carbon | 2,4-Dichlorophenoxyacetic acid | 175.4 mg/g researchgate.net |

This table provides examples of the adsorption capacities of different materials for heavy metals and organic pollutants, indicating the potential for materials functionalized with this compound.

Potential for Specialized Functional Materials (e.g., Heat-Shielding)

The high thermal stability observed in many pyridine-containing polymers suggests that materials derived from this compound could be suitable for applications requiring heat resistance, such as heat-shielding materials. Aromatic and heterocyclic structures are known to impart excellent thermal and oxidative stability to polymers. researchgate.net

For instance, polyimides containing pyridine moieties exhibit decomposition temperatures well above 500°C. mdpi.com This high level of thermal stability is attributed to the rigid polymer backbone and strong intermolecular interactions. Spiro polycycloacetals, another class of thermally stable polymers, also show high degradation temperatures. rsc.orgrsc.org While not containing pyridine, their stability is derived from their complex, rigid structure, a principle that applies to highly aromatic pyridine-based polymers as well.

The development of heat-shielding materials often involves creating a char layer upon heating, which insulates the underlying material from further heat. The aromatic nature of this compound suggests that polymers incorporating this moiety could have a high char yield, which is a desirable characteristic for ablative heat shields used in aerospace applications. Further research would be needed to investigate the specific thermal decomposition pathways and char formation capabilities of polymers derived from this compound.

Advanced Characterization and Computational Approaches in 2 4 Pyridinyl Benzeneacetic Acid Research

Comprehensive Spectroscopic Analyses

Spectroscopy is fundamental to confirming the molecular structure and understanding the chemical environment of the atoms within 2-(4-pyridinyl)Benzeneacetic acid. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the benzene (B151609) ring, the acidic proton of the carboxyl group, and the methylene (B1212753) bridge. The aromatic region (typically δ 7.0-8.5 ppm) would contain signals for the protons of the 4-substituted pyridine ring, which often appear as a characteristic AA'BB' system, and the protons of the ortho-substituted benzene ring. The methylene protons (-CH-) linked to both aromatic rings would likely appear as a singlet further upfield. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ > 170 ppm). The aromatic carbons of the pyridine and benzene rings would resonate in the typical range of δ 120-160 ppm. The methylene bridge carbon (-CH-) would be observed at a more upfield position. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the structure.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | >170 | Proton signal may exchange with solvent. |

| Pyridine Ring (α-H) | ~8.5 (doublet) | ~150 | Protons adjacent to the nitrogen atom. |

| Pyridine Ring (β-H) | ~7.3 (doublet) | ~124 | Protons meta to the nitrogen atom. |

| Benzene Ring (Ar-H) | 7.2-7.5 (multiplet) | 125-140 | Complex pattern due to ortho-substitution. |

| Methine Bridge (-CH-) | ~5.2 (singlet) | ~55-60 | Position is influenced by both adjacent aromatic rings. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of the molecule's functional groups. For this compound, the spectrum is dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp peak between 1700 and 1725 cm⁻¹. Aromatic C=C stretching vibrations from both the pyridine and benzene rings are expected in the 1400-1600 cm⁻¹ region, while C-H stretching from the aromatic rings appears just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

| Aromatic Rings | C=C stretch | 1400-1600 | Medium to Weak |

| Aromatic Rings | C-H stretch | 3000-3100 | Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The presence of two aromatic systems, benzene and pyridine, results in characteristic π → π* transitions. Pyridine itself shows absorption maxima around 254 nm. The extended conjugation and substitution pattern in this compound would be expected to influence the position and intensity of these absorption bands. The spectrum can be sensitive to the pH of the solution, as protonation of the pyridine nitrogen can alter the electronic structure of the chromophore.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. A common and diagnostic fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass of 45 Da), which would result in a significant [M-45]⁺ peak. Another likely fragmentation is the cleavage of the C-C bond between the methine carbon and the carboxyl group, leading to the formation of a stable pyridinyl-phenylmethyl cation. The fragmentation pattern of its isomer, 2-Pyridineacetic acid, shows a top peak at m/z 120, corresponding to the loss of a water molecule from the protonated molecule.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 213 | [M]⁺ | Molecular Ion |

| 168 | [M - COOH]⁺ | Loss of the carboxyl group |

| 167 | [M - HCOOH]⁺ | Loss of formic acid |

| 93 | [C₅H₄NCH₂]⁺ | Benzylic cleavage (pyridylmethyl cation) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Diffraction-Based Structural Elucidation

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state, providing definitive structural proof and insights into intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles. A successful SCXRD analysis of this compound would reveal the exact conformation of the molecule in the solid state, particularly the dihedral angle between the planes of the pyridine and benzene rings. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common supramolecular synthon in carboxylic acid crystal structures. Additional interactions, such as π-π stacking between the aromatic rings or C-H···π interactions, could also play a role in stabilizing the crystal lattice. Studies on co-crystals of pyridine derivatives and carboxylic acids frequently show robust acid-pyridine hydrogen bonding synthons.

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal system | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | To be determined |

| Space group | The symmetry group of the crystal | To be determined |

| Unit cell dimensions | a, b, c (Å) and α, β, γ (°) | To be determined |

| Volume (V) | Volume of the unit cell (ų) | To be determined |

| Z | Number of molecules per unit cell | To be determined |

| R-factor | Measure of agreement between calculated and observed data | < 0.05 for a good quality structure |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline (powder) samples. It serves as a fingerprint for a specific crystalline solid, with each crystalline phase producing a unique diffraction pattern of peaks at characteristic 2θ angles. PXRD is crucial for confirming the identity and phase purity of a synthesized batch of this compound, ensuring that no unintended polymorphs or impurities are present. While SCXRD is performed on a single crystal, PXRD analyzes a bulk sample, providing a more representative analysis of the material as a whole. The experimental PXRD pattern can also be compared to a pattern simulated from SCXRD data to confirm that the bulk material has the same crystal structure as the single crystal that was analyzed.

Theoretical and Computational Chemistry in this compound Research

Theoretical and computational chemistry have emerged as indispensable tools in the study of "this compound," providing deep insights into its molecular structure, electronic properties, and potential biological activities. These in silico approaches complement experimental studies by offering a molecular-level understanding that can guide further research and drug design efforts.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of "this compound." DFT methods are employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic structure with a high degree of accuracy.

Optimized Molecular Geometry: DFT calculations predict the most stable three-dimensional arrangement of atoms in "this compound." These calculations typically reveal a non-planar structure where the pyridine and benzene rings are twisted relative to each other. The calculated bond lengths and angles provide a detailed picture of the molecular architecture. For instance, a computational study on a related compound, 2-(pyridine-2-ylthio)pyridine-1-ium picrate, utilized the B3LYP/6-311G(d,p) level of theory to investigate its electronic properties eurjchem.com. A similar level of theory can be applied to "this compound" to obtain its optimized structure.

Vibrational Analysis: Theoretical vibrational spectra can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Electronic Properties: DFT is also used to calculate various electronic properties that are crucial for understanding the reactivity and intermolecular interactions of "this compound." These properties include the distribution of electron density, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). A computational study on phenylacetic acid–nicotinamide cocrystals employed B3LYP-D3BJ/6-311G(d,p) to analyze these interactions researchgate.net.

Table 1: Representative Calculated Geometric Parameters for a Pyridinyl-Phenyl System (Illustrative)

| Parameter | Value |

| C-C (benzene ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (inter-ring bond) | ~1.49 Å |

| Dihedral Angle (Py-Ph) | ~30-40° |

Molecular Mechanics (MM) and Molecular Orbital (MO) Studies

Molecular Mechanics (MM) and Molecular Orbital (MO) theories offer complementary approaches to understanding the behavior of "this compound."

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These force-field-based calculations are computationally less expensive than quantum mechanical methods, making them suitable for studying large systems and conformational landscapes. For "this compound," MM can be used to explore different conformers and identify low-energy structures that may be biologically relevant.

Molecular Orbital (MO) Theory: MO theory provides a quantum mechanical description of the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability eurjchem.com. For "this compound," the HOMO is typically localized on the electron-rich benzene ring, while the LUMO may be distributed over the electron-deficient pyridine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyridinyl-Phenylacetic Acid Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

In Silico Predictions for Biological Activity and Mechanism

Computational methods are increasingly used to predict the biological activity and potential mechanism of action of drug candidates like "this compound."

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," docking studies can be performed to predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. This can provide insights into its potential therapeutic applications and guide the design of more potent analogs.

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. Various computational models can be used to estimate the pharmacokinetic and toxicological properties of "this compound." These predictions help in assessing the drug-likeness of the compound and identifying potential liabilities before committing to expensive and time-consuming experimental studies. For instance, online tools can predict properties like Caco-2 permeability, human intestinal absorption, and potential inhibition of cytochrome P450 enzymes bldpharm.com.

Table 3: Illustrative In Silico ADMET Predictions for a Small Molecule Drug Candidate

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability expected |

| Caco-2 Permeability | Moderate | Moderate absorption across the intestinal wall |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Molecular Descriptors and Electrostatic Potential Mapping for SAR

Molecular descriptors and electrostatic potential maps are valuable tools in establishing Structure-Activity Relationships (SAR).

Molecular Descriptors: Molecular descriptors are numerical values that encode chemical information and are used in Quantitative Structure-Activity Relationship (QSAR) models. For "this compound" and its analogs, a wide range of descriptors can be calculated, including constitutional, topological, geometric, and electronic descriptors. These descriptors can be correlated with experimental biological activity data to build predictive QSAR models that can guide the optimization of lead compounds.

Electrostatic Potential (ESP) Mapping: The electrostatic potential map is a visual representation of the charge distribution in a molecule. It is typically mapped onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). The ESP map of "this compound" would likely show a negative potential around the carboxylic acid group and the nitrogen atom of the pyridine ring, making these regions potential sites for hydrogen bonding and electrostatic interactions with biological targets. The benzene ring would exhibit a more neutral potential. These maps are instrumental in understanding and predicting how the molecule will interact with its biological partners.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randic Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies |

Future Research Directions and Emerging Applications of 2 4 Pyridinyl Benzeneacetic Acid

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is crucial for the environmentally and economically viable production of specialty chemicals like 2-(4-pyridinyl)Benzeneacetic acid. Future research will likely focus on developing synthetic pathways that are not only efficient but also minimize waste and energy consumption.

Current synthetic strategies for related pyridine (B92270) and phenylacetic acid derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. rsc.orgnih.gov Future research is anticipated to pivot towards more sustainable methodologies. nih.govresearchgate.net This includes the exploration of one-pot multicomponent reactions, which can significantly reduce reaction times and the need for purification of intermediates. nih.govacs.org The use of green catalysts, such as biocatalysts or reusable solid catalysts like activated fly ash, is another promising direction to enhance the sustainability of synthesizing pyridine derivatives. bhu.ac.inrsc.org Furthermore, employing environmentally benign solvents or even solvent-free conditions, alongside energy-efficient techniques like microwave-assisted synthesis, will be key areas of investigation. researchgate.netnih.govacs.org Such approaches aim to improve yield, reduce costs, and align with the growing demand for sustainable chemical manufacturing. nih.gov

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Routes

| Feature | Traditional Synthetic Routes | Potential Sustainable Synthetic Routes |

|---|---|---|

| Catalysts | Often rely on stoichiometric, non-recyclable reagents. | Utilization of green catalysts (e.g., biocatalysts, reusable solid acids). bhu.ac.inrsc.org |

| Solvents | Use of volatile and often toxic organic solvents. | Application of greener solvents (e.g., water, ethanol) or solvent-free conditions. rsc.orgnih.gov |

| Energy Input | Typically requires prolonged heating under conventional methods. | Adoption of energy-efficient methods like microwave irradiation. nih.govacs.org |

| Reaction Steps | Often multi-step, requiring isolation of intermediates. | Development of one-pot, multicomponent reactions to improve efficiency. researchgate.netnih.govacs.org |

| Atom Economy | Can be low, with significant byproduct formation. | Designed to maximize atom economy and minimize waste. rsc.org |

Exploration of Tailored Coordination Architectures for Advanced Functionalities

The presence of both a nitrogen-donating pyridine ring and an oxygen-donating carboxylate group makes this compound an excellent candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgalfa-chemistry.comresearchgate.net The coordination geometry can be finely tuned by selecting different metal ions and reaction conditions, leading to a variety of architectures with specific properties. nih.govrsc.orgmdpi.com

Future research will likely focus on the synthesis of new coordination polymers using this compound with various metal ions such as zinc(II), copper(II), cobalt(II), and manganese(II). rsc.orgnih.govrsc.org The resulting frameworks could exhibit properties like porosity for gas storage and separation, or catalytic activity for organic transformations. alfa-chemistry.comnih.govelsevierpure.com The adaptability of the pyridyl-carboxylate linker allows for the formation of diverse structures, from 2D layers to complex 3D interpenetrated networks, each with unique potential applications. rsc.orgnih.gov

Table 2: Potential Coordination Architectures and Their Functionalities

| Metal Ion | Potential Coordination Modes | Resulting Architecture | Potential Functionalities |

|---|---|---|---|

| Zinc(II) | Bridging carboxylate and coordinated pyridine. elsevierpure.com | 3D porous framework. elsevierpure.com | Gas storage (e.g., CO2), catalysis. elsevierpure.com |

| Copper(II) | Dinuclear paddle-wheel units. rsc.org | Layered or pillared structures. rsc.org | Magnetic materials, selective catalysis. rsc.org |

| Cobalt(II) | Octahedral coordination with water molecules. nih.gov | 2D or 3D networks. rsc.orgnih.gov | Catalysis, electrochemical sensing. nih.gov |

| Manganese(II) | Bridging carboxylate and terminal pyridine. nih.gov | 2D layered structures. nih.gov | Magnetic properties, Lewis acid catalysis. nih.gov |

Rational Design of Highly Selective Probes and Therapeutics

The structural motifs within this compound are found in numerous biologically active molecules, suggesting its potential as a scaffold for the rational design of new probes and therapeutics. mdpi.comdrugbank.com The pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid can act as a hydrogen bond donor and a coordinating group. This duality is advantageous in designing molecules that can selectively interact with biological targets.

Future research is expected to explore the derivatization of this compound to develop highly selective kinase inhibitors, a class of drugs with significant therapeutic impact. nih.govnih.govresearchgate.netacs.orgrsc.org The pyridine moiety is a common feature in many kinase inhibitors, where it can form key interactions in the ATP-binding pocket of the enzyme. nih.gov Additionally, the phenylacetic acid portion is present in a number of anti-inflammatory drugs and other therapeutic agents. mdpi.comdrugbank.comgoogle.comnih.govacs.org The molecule could also be functionalized to create fluorescent probes for sensing pH or specific metal ions, with the pyridine nitrogen being a potential protonation site that can modulate the molecule's fluorescence. mdpi.comnih.gov

Table 3: Potential Biological Targets and Key Structural Features

| Potential Application | Biological Target | Key Structural Features for Interaction |

|---|---|---|

| Kinase Inhibitor | ATP-binding site of kinases (e.g., FLT3, Aurora kinase). acs.org | Pyridine nitrogen for hydrogen bonding; phenyl ring for hydrophobic interactions. nih.govnih.govacs.org |

| Anti-inflammatory Agent | Cyclooxygenase (COX) enzymes. | Carboxylic acid for binding to the active site; aromatic rings for specificity. |

| Fluorescent Probe | pH changes, metal ions. mdpi.com | Pyridine nitrogen as a protonation/coordination site affecting fluorescence. mdpi.comnih.gov |

Integration into Next-Generation Functional Materials and Devices

The field of organic electronics is rapidly expanding, with organic molecules being explored for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sigmaaldrich.comwikipedia.orgttconsultants.com These technologies benefit from the light weight, flexibility, and potentially lower cost of organic materials compared to their inorganic counterparts. sigmaaldrich.comttconsultants.com

Future research could investigate the electronic and photophysical properties of this compound and its derivatives for their potential use in such devices. The conjugated system of the pyridine and benzene (B151609) rings suggests that it may possess interesting semiconductor or charge-transport properties. ebsco.com By modifying the molecular structure, for example, by extending the conjugation or introducing electron-donating or -withdrawing groups, it may be possible to tune its electronic properties for specific applications. mdpi.com The ability of the carboxylic acid group to anchor the molecule to surfaces could also be advantageous in the fabrication of thin-film devices.

Table 4: Potential Applications in Functional Materials and Devices

| Application Area | Required Properties | Potential Role of this compound |

|---|---|---|

| Organic Electronics | Semiconductor behavior, charge mobility, tunable energy levels. sigmaaldrich.comwikipedia.orgttconsultants.comebsco.comedu.krd | As a building block for p-type or n-type organic semiconductors. |

| Sensors | Selective binding to analytes, signal transduction. | As a functional layer in chemical sensors, with the pyridine and carboxyl groups providing binding sites. |

| Dye-Sensitized Solar Cells | Strong light absorption, efficient charge injection. | As an anchor group to bind dyes to the semiconductor surface (e.g., TiO2). |

| Luminescent Materials | High quantum yield, tunable emission wavelength. nih.gov | As a core structure for developing new phosphors or fluorescent labels. nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(4-pyridinyl)benzeneacetic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling pyridine derivatives with benzeneacetic acid precursors. Key routes include:

- Friedel-Crafts acylation : Reacting 4-pyridinyl derivatives with acetyl chloride in the presence of AlCl₃, yielding ~60–70% crude product. Purity is enhanced via recrystallization in ethanol/water mixtures (1:3 ratio) .

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 4-bromopyridine and benzeneacetic acid boronic esters, achieving >85% yield after column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1).

- Use HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

Methodological Answer:

| Technique | Key Parameters | Structural Insights | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | DMSO-d₆ solvent, 400 MHz | Pyridinyl proton signals at δ 8.5–8.7 ppm; benzeneacetic acid carbonyl at δ 170–175 ppm . | |

| X-ray Crystallography | Monoclinic P2₁/c space group | Confirms planar pyridine ring and dihedral angle (15–20°) between aromatic systems . | |

| GC-MS | Electron ionization (70 eV) | Molecular ion peak at m/z 213; fragmentation pattern confirms acetic acid side chain . |

Advanced Research Questions

Q. How does this compound modulate p53-dependent pathways in epithelial-mesenchymal transition (EMT) inhibition?

Methodological Answer:

- Mechanistic Insight : The compound upregulates p53 via stabilization of its phosphorylated form (Ser15), suppressing EMT markers (e.g., Snail, Twist) in bronchial epithelial cells. Dose-dependent reduction in TGF-β1-induced EMT observed at 10–50 µM .

- Experimental Design :

- Contradictions : Anti-EMT effects are cell-type-specific; inconsistent results reported in fibroblasts due to p53 mutation status .

Q. How to resolve discrepancies in reported anti-inflammatory efficacy of benzeneacetic acid derivatives across experimental models?

Methodological Answer: Case Study : Diclofenac (a derivative) shows potent COX-2 inhibition in vitro (IC₅₀ = 1.2 nM) but variable efficacy in vivo due to metabolic instability . For this compound:

- Data Reconciliation Strategies :

- Critical Factors :

Q. What computational approaches predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulations against COX-2 (PDB: 5KIR) show binding affinity (-9.2 kcal/mol) via pyridinyl H-bonding (Arg120) and hydrophobic interactions .

- QSAR Models :

- Training set: 50 derivatives with IC₅₀ values (R² = 0.85).

- Key descriptors: LogP (optimal 2.5–3.0), polar surface area (<90 Ų) .

Q. How do structural modifications (e.g., trifluoroacetylation) alter the physicochemical properties of this compound?

Methodological Answer:

- Example : Trifluoroacetylation at the amino group (see ) increases lipophilicity (LogP from 1.8 → 3.2) but reduces aqueous solubility (from 12 mg/mL → 2 mg/mL).

- Characterization :

Data Contradiction Analysis

Key Issue : Variability in reported anti-inflammatory IC₅₀ values (e.g., 5–50 µM).

Resolution Framework :

Assay Validation : Confirm compound stability under assay conditions (e.g., avoid DMSO >0.1%).

Cell Line Authentication : Use STR profiling to rule out cross-contamination.

Control Benchmarking : Compare with known standards (e.g., indomethacin) in parallel experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.